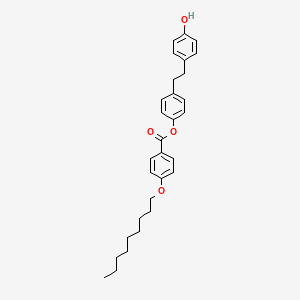

4-(4-Hydroxyphenethyl)phenyl 4-(nonyloxy)benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

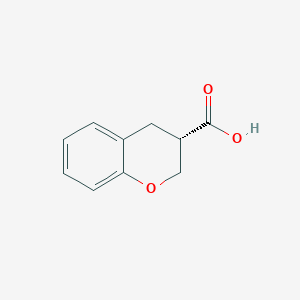

4-(4-Hydroxyphenethyl)phenyl 4-(nonyloxy)benzenecarboxylate, also known as NP137, is a synthetic compound that has shown promise in scientific research applications. This compound belongs to the class of phenethylphenyl carboxylates and has been found to possess potent anti-inflammatory properties.

Applications De Recherche Scientifique

Inhibition Mechanism in Urease

4-(4-Hydroxyphenethyl)benzene-1,2-diol has been studied as a new inhibitor against Helicobacter Pylori urease. It's been shown to be a competitive inhibitor of urease, with a Ki value of 1.48 μmol/L. This suggests potential use in rational drug design for treating gastritis and peptic ulcer (Xiao Zhu-ping, 2012).

Crystal Structures in Mesogens

Research on crystal structures of 4-[(S)-1-methylpentyloxycarbonyl]phenyl and similar compounds, which include derivatives of 4-(4-Hydroxyphenethyl)phenyl, has shown these structures to form smectic-like layers. These layers are composed of bent molecules and have been observed to transform into higher temperature solid phases (K. Hori & S. Kawahara, 1996).

Synthesis and Mesomorphic Properties

The synthesis of optically active hydroxyesters, such as 1-hydroxy-4-(1-methylheptyloxycarbonyl)benzene and derivatives involving 4-(4-Hydroxyphenethyl)phenyl, has been detailed. These compounds were intermediates for preparing liquid crystalline homologous series of di- and triesters exhibiting tilted smectic phases (W. Drzewiński et al., 1999).

Hydrolysis of Substituted Phenyltrimethoxysilane

Studies on the hydrolysis of (4-substituted phenyl)trimethoxysilane in the presence of benzyltrimethylammonium hydroxide in benzene demonstrated the formation of oligosilsesquioxanes with varying silicon atom counts. This process involves 4-(4-Hydroxyphenethyl)phenyl-related compounds (C. Pakjamsai & Y. Kawakami, 2004).

Anticonvulsant Activity Evaluation

A study on 4-(4'-Hydroxyphenyl)-2-(3-substitutedphenyl)-3-(4-substitutedphenylamino methylene)-2,3-dihydro-1,5-benzothiazepines and related compounds revealed their potential as anticonvulsant agents. This research showcases the biomedical applications of 4-(4-Hydroxyphenethyl)phenyl derivatives (N. Garg et al., 2010).

Migration of Deuterium in Hydroxylation of Aromatic Substrates

The study on the hydroxylation of aromatic substrates, including 4-(4-Hydroxyphenethyl)phenyl derivatives, revealed insights into the migration of deuterium during these processes. This work is significant for understanding the chemical behavior of such compounds (J. Daly et al., 1968).

Synthesis and Properties of Novel Polyamides

Research on the synthesis of high-molecular-weight polyamides based on dicarboxylic acids, including compounds related to 4-(4-Hydroxyphenethyl)phenyl, demonstrated their potential in creating amorphous, soluble, and strong materials (S. Hsiao & Hui-Yu Chang, 1996).

Synthesis of Effective Components in Medicinal Herbs

A study on the synthesis of hydroxyphenethyl anisate, which is related to 4-(4-Hydroxyphenethyl)phenyl, from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate, highlights its importance as an effective component in traditional Chinese medicinal herbs (Z. Wan, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

[4-[2-(4-hydroxyphenyl)ethyl]phenyl] 4-nonoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-23-33-28-21-15-26(16-22-28)30(32)34-29-19-13-25(14-20-29)10-9-24-11-17-27(31)18-12-24/h11-22,31H,2-10,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIALIMDYKJZLAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenethyl)phenyl 4-(nonyloxy)benzenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2423519.png)

![N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B2423523.png)

![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2423525.png)

![(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2423527.png)

![4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423531.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide](/img/structure/B2423536.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)

![7-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2423541.png)